molecular formula C6H6O6S B118937 5-Sulfooxymethylfurfural CAS No. 159091-35-7

5-Sulfooxymethylfurfural

Cat. No.: B118937
CAS No.: 159091-35-7
M. Wt: 206.18 g/mol
InChI Key: WVMJEBICTINBRO-UHFFFAOYSA-N
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Description

5-Sulfooxymethylfurfural is an organic compound with the molecular formula C6H6O6S. It is a derivative of 5-hydroxymethylfurfural, which is a product of the Maillard reaction, a chemical reaction between amino acids and reducing sugars that gives browned food its distinctive flavor. This compound is known for its mutagenic and carcinogenic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Sulfooxymethylfurfural is typically synthesized from 5-hydroxymethylfurfural. The process involves the sulfonation of 5-hydroxymethylfurfural using sulfuric acid or other sulfonating agents. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound involves the continuous flow of 5-hydroxymethylfurfural and sulfuric acid through a reactor. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

5-Sulfooxymethylfurfural undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Sulfooxymethylfurfural has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.

    Biology: It is studied for its mutagenic and carcinogenic properties, particularly its effects on DNA and cellular processes.

    Medicine: Research is ongoing to understand its potential therapeutic applications and toxicological effects.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-sulfooxymethylfurfural involves its conversion to reactive intermediates that can interact with cellular components. It is metabolized to form electrophilic species that can bind to DNA, proteins, and other macromolecules, leading to mutagenic and carcinogenic effects. The primary molecular targets include DNA and various enzymes involved in cellular metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its sulfoxy group, which imparts distinct chemical reactivity and biological activity. Its ability to form electrophilic intermediates makes it particularly potent in mutagenic and carcinogenic studies .

Properties

IUPAC Name

(5-formylfuran-2-yl)methyl hydrogen sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O6S/c7-3-5-1-2-6(12-5)4-11-13(8,9)10/h1-3H,4H2,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVMJEBICTINBRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)C=O)COS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10166565
Record name 5-Sulfooxymethylfurfural
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10166565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159091-35-7
Record name 5-Sulfooxymethylfurfural
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0159091357
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Sulfooxymethylfurfural
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10166565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Sulfooxymethylfurfural
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5MT9W9WN4L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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